molecular formula C9H13Cl2N3 B2904785 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride CAS No. 2137655-27-5

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride

Cat. No.: B2904785
CAS No.: 2137655-27-5
M. Wt: 234.12
InChI Key: XSTYARQCSLIMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is a complex, polycyclic chemical compound supplied as a high-purity solid for research and development purposes. This specialty chemical features a unique bridged structure combining pyrido and diazepine ring systems, making it a valuable intermediate in pharmaceutical and biotechnological research. Such complex heterocyclic scaffolds are of significant interest in medicinal chemistry for the exploration of new therapeutic agents . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental conditions. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. For more detailed specifications, pricing, or custom synthesis inquiries, please contact our technical sales team.

Properties

IUPAC Name

1,4,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-3-10-5-9-8(1)11-7-2-4-12(9)6-7;;/h1,3,5,7,11H,2,4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTYARQCSLIMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative .

Scientific Research Applications

Organic Synthesis

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules that may have potential therapeutic applications or serve as intermediates in chemical manufacturing.

Research has indicated potential biological activities for this compound:

  • Antioxidant Activity : Compounds derived from similar structures have shown significant antioxidant properties. For instance, derivatives have been tested for their ability to scavenge DPPH radicals, demonstrating efficacy comparable to established antioxidants like ascorbic acid .
  • Anticancer Properties : Studies have evaluated the cytotoxic effects of related compounds against various cancer cell lines, including human glioblastoma and breast cancer cells. Results suggest that some derivatives exhibit higher cytotoxicity against glioblastoma compared to breast cancer cell lines .

Pharmacological Potential

The interaction of this compound with γ-aminobutyric acid (GABA) receptors suggests potential anticonvulsant properties. Similar compounds have been evaluated for their effectiveness in seizure models, indicating a promising avenue for therapeutic development.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of isoindole derivatives related to this compound. For example, certain derivatives have demonstrated strong activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents .

Case Study 1: Anticancer Activity

A series of synthesized derivatives based on 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionate were tested against U-87 glioblastoma and MDA-MB-231 breast cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significantly higher cytotoxicity against glioblastoma cells compared to breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In a study aimed at discovering new anti-tuberculosis drugs, a library of isoindole-based compounds was screened for activity against Mycobacterium tuberculosis. One promising candidate demonstrated potent activity against both drug-susceptible and drug-resistant strains with low minimum inhibitory concentrations .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the regulation of anxiety and mood. The compound may enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to modulate GABA receptors sets it apart from other similar compounds, making it a promising candidate for further research and development .

Biological Activity

1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The compound belongs to the class of diazepines and features a fused bicyclic structure that contributes to its biological activity. The molecular formula is typically represented as C11H15N3·2HCl with a molecular weight of approximately 239.22 g/mol.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Diazepines are well-known for their anticonvulsant properties. Research indicates that derivatives of this compound exhibit varying degrees of activity against seizures. In particular, studies have shown that compounds with specific substitutions on the diazepine ring can enhance anticonvulsant efficacy while reducing side effects .
  • Anxiolytic Effects :
    • Compounds similar to 1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine have been evaluated for their anxiolytic properties. The presence of certain functional groups has been correlated with increased affinity for central benzodiazepine receptors (CBRs), which are implicated in anxiety modulation .
  • Neuroprotective Properties :
    • There is emerging evidence that this compound may possess neuroprotective effects. Studies suggest that it can modulate neuroinflammatory responses and promote neuronal survival under stress conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Key observations include:

  • Substituent Effects : The introduction of various substituents at specific positions on the diazepine ring can enhance or diminish activity. For example:
    • Methyl groups at position 10 have been shown to increase peripheral benzodiazepine receptor (PBR) affinity.
    • Halogen substitutions at position 7 significantly enhance activity due to improved lipophilicity and receptor interaction .

Case Studies

Several studies have investigated the pharmacological profiles of related compounds:

  • Study on Anticonvulsant Activity :
    • A comparative study evaluated the anticonvulsant effects of various diazepine derivatives in animal models. Results indicated that modifications leading to increased receptor binding affinity resulted in enhanced seizure protection without significant sedation .
  • Neuroprotective Study :
    • A recent investigation focused on the neuroprotective effects of a related compound in models of oxidative stress-induced neuronal damage. The results demonstrated a significant reduction in cell death and inflammation markers when treated with the compound .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
AnticonvulsantEfficacy varies with structural modifications; specific substitutions enhance activity
AnxiolyticIncreased binding affinity to CBRs leads to reduced anxiety symptoms
NeuroprotectiveModulates neuroinflammation; promotes neuronal survival

Q & A

Q. How can synergistic effects with other heterocycles enhance biological activity?

  • Methodological Answer : Co-crystallization studies (e.g., X-ray diffraction) reveal binding interactions. For instance, combining the diazepine core with imidazo[1,2-a]pyridine moieties improves receptor affinity. Activity is validated via in vitro assays (e.g., IC50_{50} measurements) against target enzymes .

Q. What computational tools model the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations predict membrane permeability (e.g., logP via COSMO-RS). ADMET predictors (e.g., SwissADME) estimate bioavailability and cytochrome P450 interactions. Experimental validation uses Caco-2 cell monolayers for absorption studies .

Q. How can toxicity be assessed during early-stage development?

  • Methodological Answer : Zebrafish embryo assays (FET test) screen for acute toxicity (LC50_{50}). Metabolomic profiling (LC-MS/MS) identifies hepatotoxic metabolites. In silico tools like ProTox-II predict organ-specific toxicity based on structural alerts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.